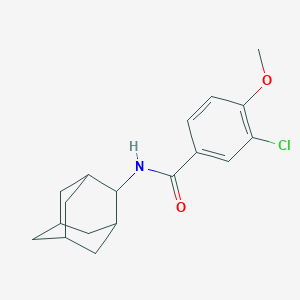![molecular formula C22H21ClN2O4 B278520 N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B278520.png)
N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide, commonly known as Furamidine, is a compound that has been synthesized for its potential use as an antiprotozoal agent. Protozoal infections are a significant global health concern, and the development of new drugs to treat these infections is essential. Furamidine has shown promise in early studies, and its synthesis, mechanism of action, and potential applications will be discussed in
作用機序
Furamidine works by inhibiting the activity of enzymes that are essential for the survival of protozoal organisms. Specifically, it targets enzymes involved in DNA synthesis, which prevents the protozoal organisms from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
Furamidine has been shown to have minimal toxicity in animal studies. It is metabolized in the liver and excreted in the urine. In vitro studies have shown that Furamidine has good activity against a range of protozoal organisms, including those that are resistant to other drugs.
実験室実験の利点と制限
One advantage of Furamidine is its broad-spectrum activity against a range of protozoal organisms. Additionally, it has shown good activity against drug-resistant strains. One limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
For research include the development of more efficient synthesis methods, optimization of pharmacokinetics, and clinical trials to determine its potential use in combination with other drugs.
合成法
Furamidine can be synthesized through a multistep process. The starting material is 2-chloro-4,6-dimethylphenol, which is reacted with ethyl chloroformate to form the corresponding ethyl carbonate. The ethyl carbonate is then reacted with 2-amino-4-methylphenol to form the corresponding amide. The amide is then reacted with furan-2-carboxylic acid to form Furamidine.
科学的研究の応用
Furamidine has been studied for its potential use as an antiprotozoal agent. Protozoal infections are caused by single-celled organisms and can cause a range of diseases, including malaria, leishmaniasis, and trypanosomiasis. These infections are prevalent in developing countries and can be difficult to treat due to the development of drug resistance. Furamidine has shown promise in early studies as a potential treatment for these infections.
特性
製品名 |
N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide |
|---|---|
分子式 |
C22H21ClN2O4 |
分子量 |
412.9 g/mol |
IUPAC名 |
N-[4-[[2-(2-chloro-4,6-dimethylphenoxy)acetyl]amino]-2-methylphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21ClN2O4/c1-13-9-15(3)21(17(23)10-13)29-12-20(26)24-16-6-7-18(14(2)11-16)25-22(27)19-5-4-8-28-19/h4-11H,12H2,1-3H3,(H,24,26)(H,25,27) |
InChIキー |
KBKJFDAZOPWOFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3,5-diethoxybenzamide](/img/structure/B278452.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-butoxybenzamide](/img/structure/B278453.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)